[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid
Description
Properties
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-3-5-10(9(8)2)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRHQUTOWIYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid involves several steps. One common synthetic route includes the reaction of 2,3-dimethylphenyl isocyanate with methylthioacetic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in the synthesis of various bioactive molecules, contributing to research in medicinal chemistry and drug discovery .
In biology, it is utilized to investigate enzyme mechanisms and protein-protein interactions. In medicine, it serves as a precursor for the development of potential therapeutic agents. Industrial applications include its use in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity . This interaction is facilitated by the presence of reactive functional groups, such as the carbamoyl and sulfanyl moieties, which can undergo nucleophilic or electrophilic reactions .
Comparison with Similar Compounds
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development, with a similar acetic acid moiety but different functional groups.
Dimethylcarbamoyl chloride: A reagent used in the synthesis of carbamates, with a similar carbamoyl group but different overall structure.
Pyridinium salts: Compounds with diverse biological activities, sharing some structural similarities but differing in their specific functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in scientific research .
Biological Activity
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid (CAS Number: 412922-07-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula: C₁₂H₁₅NO₃S
- Molecular Weight: 253.32 g/mol
- Structure: The compound features a carbamoyl group linked to a methylsulfanyl moiety, contributing to its biological activity.
Research into the mechanisms of action for this compound indicates interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs): The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, affecting cell communication and function .
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory responses .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections.
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 32 µg/mL |
| Gram-negative | Escherichia coli | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Normal fibroblasts | >50 |
Study on Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation in induced arthritis models. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was noted, indicating its potential as an anti-inflammatory agent.
Clinical Trials
Ongoing clinical trials are assessing the efficacy of this compound in treating chronic inflammatory diseases. Early results suggest a favorable safety profile and promising therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid, and how can purity be ensured?
- Methodology : The synthesis typically involves coupling a 2,3-dimethylphenylcarbamoyl moiety with a methylsulfanyl-acetic acid precursor. A two-step approach is common:
React 2,3-dimethylphenyl isocyanate with methyl mercaptoacetate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamoyl intermediate.
Hydrolyze the ester group using aqueous NaOH or HCl to yield the carboxylic acid .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is effective. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to identify carbamoyl (δ 8.0–8.5 ppm for NH), methylsulfanyl (δ 2.1–2.3 ppm for SCH3), and acetic acid (δ 3.6–3.8 ppm for CH2) groups .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms the molecular ion [M-H] with exact mass 296.0532 Da .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL (SHELX-97) and visualize with ORTEP-3 .
Q. How can titration methods be adapted to quantify acetic acid derivatives like this compound?
- Potentiometric Titration : Dissolve the compound in ethanol/water (1:1) and titrate with 0.1 M NaOH. Use a pH meter to identify the equivalence point (pH ~8.5–9.0). Validate with parallel HPLC analysis .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Use Gaussian or ORCA software .
- Molecular Docking : Screen against target proteins (e.g., PPARγ) using AutoDock Vina. Parameterize the ligand with GAFF2 and assign charges via AM1-BCC .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
- Case Study : If conflicting bioactivity data arise, re-determine the crystal structure to confirm stereochemistry and hydrogen-bonding motifs. For example, π-π stacking between the phenyl ring and tetrazole moieties (3.7–3.8 Å spacing) can influence receptor binding .
- Validation : Cross-reference with SHELXL-refined structures and validate hydrogen bonds (O–H⋯N, ~2.8 Å) using Mercury software .
Q. What experimental designs mitigate variability in enzymatic inhibition assays?
- Controlled Variables :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
